Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate
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Overview
Description
Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate is an organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate typically involves the reaction of 4-ethyl-1,4-diazepane with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid. Acidic or basic hydrolysis conditions can be employed for this transformation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 2-(1,4-diazepan-1-yl)acetate
- Ethyl 2-(4-methyl-1,4-diazepan-1-yl)acetate
Comparison: Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate is unique due to the presence of the ethyl group at the 4-position of the diazepane ring This structural variation can influence its chemical reactivity and biological activity Compared to Methyl 2-(1,4-diazepan-1-yl)acetate, the ethyl-substituted compound may exhibit different pharmacokinetic properties and receptor binding affinities
Biological Activity
Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is notable for its potential biological activities, including effects on various biochemical pathways and interactions with cellular targets.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific molecular targets. Compounds with similar diazepane structures have been shown to exhibit a range of biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
These activities suggest that this compound may influence various cellular processes through modulation of signaling pathways and enzyme activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of diazepane have been tested against human breast cancer cells, demonstrating significant efficacy with IC50 values comparable to established treatments like Olaparib .
In a specific study, compounds similar to this compound were evaluated for their ability to inhibit PARP1 activity, a critical enzyme in cancer cell repair mechanisms. The results indicated that these compounds could effectively reduce PARP1 activity and induce apoptosis in cancer cells .
Antimicrobial Properties
The antimicrobial activity of diazepane derivatives has also been investigated. Compounds exhibiting structural similarities have shown effectiveness against various pathogens, including Plasmodium falciparum and Leishmania major. These studies suggest that this compound could potentially serve as a lead compound for developing new antimicrobial agents .
Comparative Biological Activity Table
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate |
InChI |
InChI=1S/C10H20N2O2/c1-3-11-5-4-6-12(8-7-11)9-10(13)14-2/h3-9H2,1-2H3 |
InChI Key |
JDFGJEVAEAHLKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCN(CC1)CC(=O)OC |
Origin of Product |
United States |
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